Chamaejasmenin C

Cytotoxicity Anticancer Biflavanone

Chamaejasmenin C (CAS: 89595-70-0) is a stereochemically unique C-3/C-3″-biflavanone distinguished by its cis-cis configuration—a feature that precludes substitution by related analogs like chamaejasmenin B or neochamaejasmin C, which exhibit divergent bioactivity. It is the most potent nematicidal compound from Stellera chamaejasme (LC50 2.7 μM vs. B. xylophilus) and demonstrates superior antifungal activity (MIC 3.12 μg/mL vs. P. oryzae). For researchers requiring reproducible, stereospecific activity, this compound ensures experimental consistency unavailable from generic biflavanone mixtures. Available in high-purity (≥98%) research quantities with global shipping support.

Molecular Formula C33H28O10
Molecular Weight 584.6 g/mol
Cat. No. B15582067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChamaejasmenin C
Molecular FormulaC33H28O10
Molecular Weight584.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32-,33-/m0/s1
InChIKeyRCENZFSDCKZBLJ-IKFSTVPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chamaejasmenin C: A C-3/C-3″-Biflavanone from Stellera chamaejasme with Multifaceted Bioactivity


Chamaejasmenin C (CAS: 89595-70-0, molecular weight: 584.57) is a naturally occurring C-3/C-3″-biflavanone [1] isolated from the roots of Stellera chamaejasme L. (Thymelaeaceae) [2]. Structurally, it is characterized by a cis-cis configuration at the C-2/C-3 and C-2″/C-3″ positions, a rare stereochemical arrangement among biflavanones [3]. The compound has demonstrated a range of bioactivities, including anti-proliferative effects against multiple human solid tumor cell lines [4], phytotoxicity [5], nematicidal activity [6], and antifungal properties [7].

Why Chamaejasmenin C Cannot Be Replaced by Other Biflavanones


Chamaejasmenin C belongs to a class of C-3/C-3″-linked biflavanones, but its unique stereochemical configuration and substitution pattern result in divergent bioactivity profiles that preclude generic substitution [1]. Unlike its structural analogs, Chamaejasmenin C possesses a cis-cis configuration at C-2/C-3 and C-2″/C-3″, a feature that directly influences its interaction with biological targets [2]. Comparative studies reveal that even closely related compounds, such as neochamaejasmin C or chamaejasmenin B, exhibit significantly different potencies across various assays [3]. Furthermore, the enantiomer of Chamaejasmenin C demonstrates distinct immunomodulatory activity, underscoring the critical role of stereochemistry [4]. Therefore, substituting Chamaejasmenin C with other biflavanones from Stellera chamaejasme would likely lead to unpredictable and non-equivalent experimental outcomes.

Quantitative Comparative Evidence for Chamaejasmenin C Differentiation


Comparative Cytotoxicity: Chamaejasmenin B vs. Neochamaejasmin C

In a direct head-to-head comparison using the SRB assay against eight human solid tumor cell lines, Chamaejasmenin B demonstrated superior anti-proliferative potency compared to Neochamaejasmin C. The IC50 values for Chamaejasmenin B ranged from 1.08 to 10.8 μmol/L, whereas Neochamaejasmin C exhibited IC50 values ranging from 3.07 to 15.97 μmol/L [1]. The difference in potency is attributed to the stereo configuration at C2″, where Chamaejasmenin B has a different spatial arrangement [2]. This indicates that the stereochemistry of the biflavanone scaffold directly influences cytotoxicity, making Chamaejasmenin B a more potent candidate for further anticancer research.

Cytotoxicity Anticancer Biflavanone

Differential Phytotoxicity: Chamaejasmenin C Compared to Other Flavonoids

In a phytotoxicity assay using Arabidopsis thaliana seedlings, Chamaejasmenin C (IC50 = 43.2 μg/mL) was significantly less potent than neochamaejasmin B (IC50 = 6.9 μg/mL) and daphnodorin B (IC50 = 7.1 μg/mL), but more potent than genkwanol A (IC50 = 74.8 μg/mL) [1]. This differential activity profile suggests that Chamaejasmenin C may be a more selective agent in ecological or agricultural contexts, as it disrupts root development at moderate concentrations, potentially offering a wider therapeutic window for non-target species compared to the highly potent neochamaejasmin B.

Phytotoxicity Allelopathy Flavonoids

Superior Nematicidal Activity of Chamaejasmenin C

Among eight bioactive compounds isolated from Stellera chamaejasme roots and tested for nematicidal activity against Bursaphelenchus xylophilus, Chamaejasmenin C induced the highest mortality, with an LC50 value of 2.7 μM at 72 hours [1]. This potency is notably higher than that of chamaechromone, which exhibited strong activity against B. mucronatus but was not the most active against B. xylophilus [2]. This specific, high-level activity positions Chamaejasmenin C as a lead compound for the development of novel nematicides targeting B. xylophilus, the causative agent of pine wilt disease.

Nematicidal Bursaphelenchus Agrochemical

Antifungal Activity: Chamaejasmenin C vs. Other Biflavanones

In a comparative study of antimitotic and antifungal activities of C-3/C-3″-biflavanones from Stellera chamaejasme, Chamaejasmenin C demonstrated an MIC value of 3.12 μg/mL, which was twice as potent as chamaejasmenin D and isochamaejasmenin B, both of which had MIC values of 6.25 μg/mL [1]. This indicates that among the tested biflavanones, Chamaejasmenin C possesses the most pronounced antifungal activity in this specific assay system.

Antifungal Antimitotic Biflavanone

Immunomodulatory Activity: Enantiomer of Chamaejasmenin C vs. Chamaejasmenin C

The enantiomer of Chamaejasmenin C (designated as compound 1 in the study) exhibited immunomodulatory activity in an in vitro bioassay, whereas the parent Chamaejasmenin C itself was not reported to possess this activity [1]. This observation highlights the critical importance of stereochemistry in dictating biological function. While specific quantitative data for the immunomodulatory effect is not provided, the qualitative distinction underscores that enantiomeric purity and stereochemical assignment are essential for interpreting biological results and for ensuring experimental reproducibility.

Immunomodulation Enantiomer Stereochemistry

Recommended Research and Industrial Applications for Chamaejasmenin C


Lead Compound Discovery for Anticancer Agents Targeting Solid Tumors

Chamaejasmenin B, a closely related analog of Chamaejasmenin C, has demonstrated superior anti-proliferative potency compared to neochamaejasmin C across multiple human solid tumor cell lines [1]. Given the structural similarity, researchers should prioritize Chamaejasmenin B for initial screening and lead optimization in anticancer drug discovery programs. The clear head-to-head IC50 data provides a strong rationale for selecting this compound over other biflavanones from Stellera chamaejasme for further mechanistic studies, including cell cycle arrest, apoptosis induction, and DNA damage response evaluation.

Development of Novel Nematicides for Pine Wilt Disease Control

Chamaejasmenin C is the most potent nematicidal compound identified from Stellera chamaejasme roots against Bursaphelenchus xylophilus, with an LC50 of 2.7 μM [2]. This quantitative finding positions Chamaejasmenin C as a high-priority natural product scaffold for the development of new, environmentally friendly nematicides. Researchers in agricultural chemistry and plant protection should focus on this compound for structure-activity relationship (SAR) studies aimed at enhancing its efficacy and selectivity against the pinewood nematode.

Phytotoxicity Studies for Ecological and Allelopathic Research

With an IC50 of 43.2 μg/mL against Arabidopsis thaliana seedling growth, Chamaejasmenin C exhibits a moderate phytotoxic profile compared to more potent flavonoids like neochamaejasmin B (IC50 = 6.9 μg/mL) [3]. This differential activity makes Chamaejasmenin C a valuable tool for investigating allelopathic mechanisms and for assessing the ecological impact of Stellera chamaejasme in grassland ecosystems. Its moderate potency allows for dose-response studies that can distinguish between general toxicity and specific effects on auxin distribution and root development.

Antifungal Screening and Agricultural Biocontrol Research

Chamaejasmenin C demonstrates superior antifungal activity compared to chamaejasmenin D and isochamaejasmenin B, with an MIC of 3.12 μg/mL against Pyricularia oryzae [4]. This quantitative advantage positions Chamaejasmenin C as a preferred candidate for screening programs aimed at discovering natural fungicides. Researchers in agricultural biotechnology should consider this compound for further evaluation against a broader panel of phytopathogenic fungi and for assessing its potential as a lead for crop protection agents.

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